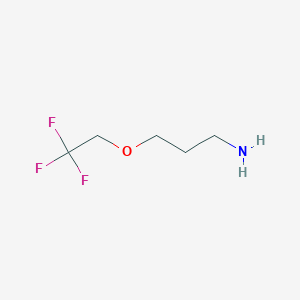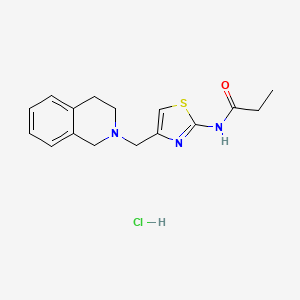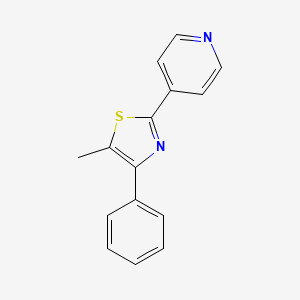
5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Methyl-4-phenyl-2-(4-pyridyl)thiazole” is a unique chemical compound with the linear formula C15H12N2S1 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “5-Methyl-4-phenyl-2-(4-pyridyl)thiazole” is characterized by a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-4-phenyl-2-(4-pyridyl)thiazole” are not fully detailed in the available resources. It is known to be a solid substance .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, including “5-Methyl-4-phenyl-2-(4-pyridyl)thiazole”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been reported to possess analgesic properties . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals.
Anti-inflammatory Activity
Thiazole derivatives have been found to exhibit anti-inflammatory activity . Anti-inflammatory drugs reduce inflammation and swelling. They are used to treat conditions that are caused by an overactive immune system, such as allergies, asthma, autoimmune diseases, and sepsis.
Antimicrobial Activity
Thiazole compounds have been reported to have antimicrobial properties . Antimicrobial substances kill or stop the growth of microorganisms such as bacteria, fungi, or protozoans.
Antifungal Activity
Thiazole derivatives have been found to exhibit antifungal activity . Antifungal drugs are used to treat fungal infections, which can occur in any part of the body including the skin, hair, and nails.
Antiviral Activity
Thiazole compounds have been reported to possess antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections. They act by inhibiting the development of the virus.
Antitumor or Cytotoxic Activity
Thiazole compounds have been reported to have antitumor or cytotoxic properties . These compounds can inhibit the growth of tumors and can be used in the treatment of cancer .
Zukünftige Richtungen
Thiazoles, including “5-Methyl-4-phenyl-2-(4-pyridyl)thiazole”, have a wide range of biological activities, making them a promising area for future research . The design and structure-activity relationship of bioactive molecules containing a thiazole ring could be a valuable direction for future studies .
Wirkmechanismus
Target of Action
The primary targets of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole are currently unknown. This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives have been found to interact with multiple receptors, influencing a variety of biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole are not well-documented. Its impact on bioavailability is also unknown. As a solid compound , it may have different absorption and distribution characteristics compared to liquid compounds
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific effects of this compound may vary depending on its targets and mode of action.
Eigenschaften
IUPAC Name |
5-methyl-4-phenyl-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-11-14(12-5-3-2-4-6-12)17-15(18-11)13-7-9-16-10-8-13/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYUDBFTPUKSRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


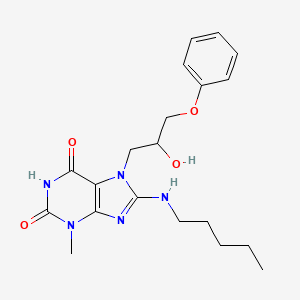

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)
![7-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2387016.png)
![Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387017.png)
![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)
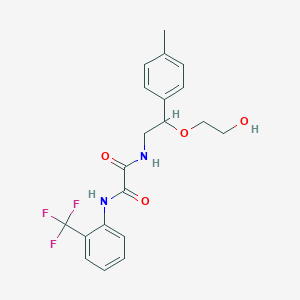
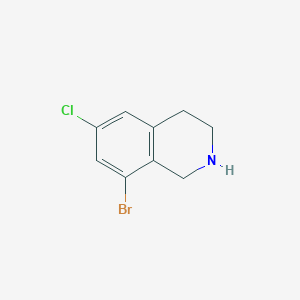
![2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2387026.png)
![2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2387027.png)
